1,3,5-Trimethoxy-1,3,5-triazinane

Description

Overview of Hexahydro-1,3,5-triazines: Structural Principles and Historical Developments

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are a class of heterocyclic compounds characterized by a six-membered ring containing alternating carbon and nitrogen atoms. wikipedia.org Their general formula is (CH₂NR)₃, and they are considered reduced or saturated derivatives of the aromatic 1,3,5-triazines. wikipedia.org

Historically, these compounds, often referred to as aldehyde ammonias, have been synthesized through the condensation reaction of an aldehyde and an amine. wikipedia.org For instance, N,N',N''-trisubstituted hexahydro-1,3,5-triazines are typically formed from the reaction of a primary amine with formaldehyde (B43269). wikipedia.org A classic example is the synthesis of 1,3,5-trimethyl-1,3,5-triazinane from formaldehyde and methylamine (B109427). wikipedia.org Similarly, C-substituted derivatives can be produced by reacting aldehydes with ammonia (B1221849). wikipedia.org The parent compound, hexahydro-1,3,5-triazine ((CH₂NH)₃), has been identified as an intermediate in the reaction between formaldehyde and ammonia, which ultimately yields hexamethylene tetraamine. wikipedia.org Generally, the N-substituted derivatives exhibit greater stability than the parent compound. wikipedia.org

Significance of N-Substituted Hexahydro-1,3,5-triazinanes in Contemporary Organic Chemistry Research

N-substituted hexahydro-1,3,5-triazinanes are versatile and significant building blocks in modern organic chemistry. Their utility stems from their defined, yet reactive, structure which allows them to serve as precursors and intermediates in the synthesis of more complex molecules. For example, they are readily used in the synthesis of mono- and diphosphorus-containing amino acids. researchgate.net These reactions leverage the hexahydro-1,3,5-triazine framework to introduce specific functional units, leading to novel compounds that are investigated as potential extractants, water-soluble polydentate ligands, and biologically active substances. researchgate.net

Furthermore, the N,N',N"-hexahydro-1,3,5-triazine core can function as a tridentate ligand, commonly abbreviated as "TACH". wikipedia.org These TACH ligands can coordinate with metal centers, as seen in the formation of complexes like Mo(CO)₃[(CH₂)₃(NMe)₃] from the ligand and molybdenum hexacarbonyl. wikipedia.org The predictable stereochemistry and coordination properties of these ligands make them valuable in inorganic and organometallic chemistry. The reactivity of the triazine ring also allows for the synthesis of N,N',N"-triacyltriazines, which are formed from reactions with acid chlorides. wikipedia.org

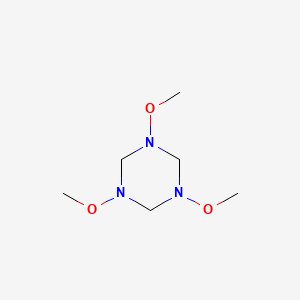

Definition and Structural Features of 1,3,5-Trimethoxy-1,3,5-triazinane

This compound is a specific N-substituted hexahydro-1,3,5-triazine. nih.gov In this molecule, each of the three nitrogen atoms of the hexahydro-1,3,5-triazine ring is substituted with a methoxy (B1213986) (-OCH₃) group. nih.gov Its chemical structure consists of the core six-membered triazinane ring with methoxy groups attached to the nitrogen atoms at positions 1, 3, and 5. nih.gov

The compound is defined by the molecular formula C₆H₁₅N₃O₃. nih.gov Its structure provides a unique combination of the saturated amine framework and the electron-withdrawing nature of the N-methoxy substituents, influencing its chemical reactivity and properties. The IUPAC name for this compound is this compound. nih.gov

Table 1: Physicochemical Properties of this compound This interactive table provides key computed properties and identifiers for the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₅N₃O₃ | nih.gov |

| Molecular Weight | 177.20 g/mol | nih.gov |

| Exact Mass | 177.11134135 Da | nih.gov |

| CAS Number | 55027-94-6 | nih.gov |

| InChI Key | MSBSDSVYRVRIRO-UHFFFAOYSA-N | nih.gov |

| SMILES | CON1CN(CN(C1)OC)OC | nih.gov |

| Topological Polar Surface Area | 37.4 Ų | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

Structure

3D Structure

Properties

CAS No. |

55027-94-6 |

|---|---|

Molecular Formula |

C6H15N3O3 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1,3,5-trimethoxy-1,3,5-triazinane |

InChI |

InChI=1S/C6H15N3O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H2,1-3H3 |

InChI Key |

MSBSDSVYRVRIRO-UHFFFAOYSA-N |

Canonical SMILES |

CON1CN(CN(C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Alkoxy 1,3,5 Triazinanes

Strategies for the Formation of the Hexahydro-1,3,5-triazinane Core

The foundational step in the synthesis of 1,3,5-Trimethoxy-1,3,5-triazinane is the construction of the six-membered hexahydro-1,3,5-triazinane ring. This is a class of heterocyclic compounds with the general formula (CH₂NR)₃. wikipedia.org These structures are also referred to as triazacyclohexanes. The most prevalent and well-established method for creating this core involves condensation reactions.

Condensation Reactions Involving Formaldehyde (B43269) and Nitrogen-Containing Precursors

The classical and most direct route to the hexahydro-1,3,5-triazinane skeleton is the condensation reaction between formaldehyde and a primary amine. wikipedia.org This reaction proceeds via the formation of 1-alkanolamine intermediates, which then undergo cyclotrimerization to yield the N,N',N''-trisubstituted hexahydro-1,3,5-triazine. wikipedia.org The general scheme for this reaction is as follows:

3 CH₂O + 3 H₂NR → (CH₂NR)₃ + 3 H₂O

This method is highly efficient for the synthesis of a wide variety of N-substituted triazinanes. For instance, the reaction of formaldehyde with methylamine (B109427) readily produces 1,3,5-trimethyl-1,3,5-triazinane. wikipedia.org Similarly, C-substituted derivatives can be obtained by reacting aldehydes with ammonia (B1221849). wikipedia.org

In the context of this compound, the nitrogen-containing precursor is O-methylhydroxylamine. The initial reaction between formaldehyde and O-methylhydroxylamine leads to the formation of formaldehyde O-methyloxime (CH₂=NOCH₃). nih.govgoogle.com This monomer is a key intermediate in the synthesis of the target compound.

Advanced Annulation and Cyclization Approaches

While direct condensation is the most common method, other advanced strategies can be employed to construct the triazinane ring. These often involve multi-component reactions or the use of pre-functionalized building blocks. For example, NIS-catalyzed oxidative cyclization of alcohols with amidines has been developed for the synthesis of substituted 1,3,5-triazines, although this typically leads to the aromatic triazine ring system.

More relevant to the hexahydro-1,3,5-triazinane core are methods that utilize building blocks that can undergo cyclization to form the saturated ring. However, for the specific case of this compound, the trimerization of the pre-formed formaldehyde O-methyloxime is the most direct and efficient cyclization approach. google.com

Specific Synthesis Routes for N-Alkoxy Substituents in this compound

The introduction of the methoxy (B1213986) groups onto the nitrogen atoms of the triazinane ring is intrinsically linked to the choice of the nitrogen-containing precursor.

Direct N-Alkoxylation Methods

Direct N-alkoxylation of a pre-formed hexahydro-1,3,5-triazinane ring is not the primary method for synthesizing this compound. Such methods would involve the challenging selective O-alkylation of the nitrogen atoms of the parent, unsubstituted hexahydro-1,3,5-triazinane, which is an unstable species. wikipedia.org While methods for the N-alkylation of some triazine derivatives exist, these are generally applied to aromatic triazines or involve the alkylation of amino groups attached to the triazine ring, rather than the ring nitrogen atoms themselves.

Precursor Design and Selection for Methoxy Group Introduction

The most effective strategy for the synthesis of this compound is through the careful selection of a precursor that already contains the N-O-CH₃ moiety. As mentioned previously, O-methylhydroxylamine (H₂NOCH₃) is the ideal precursor.

The synthesis proceeds in two conceptual steps:

Formation of the Monomer: Reaction of formaldehyde with O-methylhydroxylamine to form formaldehyde O-methyloxime. nih.govgoogle.com

Trimerization: The spontaneous or catalyzed cyclic trimerization of formaldehyde O-methyloxime to yield this compound. google.com

A known method for the preparation of the formaldoxime (B1209246) trimer involves the oximation of paraformaldehyde using dehydroxylamine sulfate (B86663) and ammonia gas, followed by steam stripping to recover the formaldoxime monomer, which then undergoes separate trimerization. google.com The trimer can be isolated as a white crystalline powder. google.com

Mechanistic Investigations of this compound Formation

The formation of this compound from formaldehyde and O-methylhydroxylamine is believed to proceed through a well-defined mechanism.

The initial step is the nucleophilic attack of the nitrogen atom of O-methylhydroxylamine on the electrophilic carbon atom of formaldehyde. This is followed by dehydration to form the formaldehyde O-methyloxime monomer (CH₂=NOCH₃).

The key step is the cyclotrimerization of the formaldehyde O-methyloxime monomer. This process is an equilibrium reaction, where the monomer and the trimer coexist. google.com The position of the equilibrium is influenced by factors such as concentration, temperature, and pH. google.com In dilute solutions, the monomeric form is favored, while at higher concentrations (15-20 weight percent), the trimer begins to form. google.com Lower temperatures and longer reaction times also favor the formation of the trimer. google.com The trimerization is thought to be an acid-catalyzed process, similar to the trimerization of formaldehyde to 1,3,5-trioxane.

The proposed mechanism for the acid-catalyzed trimerization involves the protonation of the nitrogen atom of one monomer molecule, making the carbon atom more electrophilic. This activated monomer can then be attacked by the nitrogen atom of a second monomer molecule. This process repeats with a third monomer molecule, followed by ring closure to form the stable six-membered hexahydro-1,3,5-triazinane ring.

Role of Intermediates in Cyclotrimerization Processes

The formation of the 1,3,5-triazinane (B94176) ring from formaldehyde and a primary amine, in this case, an O-alkylhydroxylamine, proceeds through a series of intermediate steps. The initial reaction involves the nucleophilic attack of the O-alkylhydroxylamine on the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This is a crucial step that initiates the assembly of the triazinane ring. wikipedia.org

Subsequent dehydration of the hemiaminal leads to the formation of a reactive N-alkoxy-methanimine intermediate. This imine is highly susceptible to further nucleophilic attack by another molecule of the O-alkylhydroxylamine. This process of addition and dehydration repeats, leading to the formation of linear oligomeric intermediates. The final step involves an intramolecular cyclization of a linear trimeric intermediate, yielding the stable six-membered 1,3,5-triazinane ring.

Stereochemical Control in Synthesis

The stereochemistry of N-alkoxy-1,3,5-triazinanes is a complex aspect of their synthesis, with the potential for multiple stereoisomers due to the presence of stereogenic nitrogen atoms and the conformational flexibility of the six-membered ring. The 1,3,5-triazinane ring typically adopts a chair conformation, similar to cyclohexane (B81311). In this conformation, the N-alkoxy substituents can occupy either axial or equatorial positions.

Achieving stereochemical control in the synthesis of these compounds is challenging. The cyclotrimerization process often leads to a mixture of stereoisomers. The final distribution of these isomers can be influenced by several factors, including the reaction temperature, the nature of the solvent, and the presence of catalysts. For instance, thermodynamic control, achieved by allowing the reaction to reach equilibrium, may favor the formation of the most stable stereoisomer. In contrast, kinetic control, under milder conditions, might lead to a different isomeric ratio.

Detailed studies on the stereoselective synthesis of this compound are not extensively reported in the literature. However, principles from related N-substituted hexahydro-1,3,5-triazine systems suggest that the use of chiral auxiliaries or catalysts could be a viable strategy to induce diastereoselectivity or enantioselectivity in the cyclotrimerization process. Furthermore, the separation of stereoisomers can often be achieved through chromatographic techniques, allowing for the isolation of specific isomers for further study and application.

Conformational Analysis and Dynamic Behavior of 1,3,5 Trimethoxy 1,3,5 Triazinane

Conformational Isomerism of Hexahydro-1,3,5-triazinane Rings

The hexahydro-1,3,5-triazinane ring, a saturated six-membered heterocycle with alternating carbon and nitrogen atoms, exhibits conformational isomerism similar to cyclohexane (B81311). wikipedia.org These conformations arise from rotations about the single bonds within the ring, leading to various spatial arrangements of the atoms.

The most stable conformation for the hexahydro-1,3,5-triazinane ring is the chair form. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The chair conformation minimizes both torsional strain and steric hindrance between substituents.

Interconversion between two different chair conformations occurs through a process known as ring inversion. This process involves passing through higher-energy, more flexible intermediates, including twist-boat and boat conformations. The boat conformation is less stable than the chair due to eclipsing interactions between atoms at the "bow" and "stern" and steric repulsion between the "flagpole" substituents. The twist-boat is an intermediate of slightly lower energy than the true boat conformation. The pathway for interconversion from one chair form (e.g., with substituents in an all-equatorial arrangement) to the inverted chair form (all-axial) proceeds through a series of these flexible forms.

The process of ring inversion is not instantaneous and requires overcoming a specific energy barrier. This barrier is a measure of the energy difference between the stable chair conformation and the highest-energy transition state along the inversion pathway. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary technique used to study these processes and quantify the associated energy barriers. For the related compound 1,3,5-trimethyl-1,3,5-triazacyclohexane, extensive DNMR studies have been performed to elucidate the energy barriers for various dynamic processes, which serve as a valuable reference for understanding the trimethoxy derivative. acs.org

| Dynamic Process | Example Compound | Activation Free Energy (ΔG‡) (kcal/mol) | Technique |

|---|---|---|---|

| Ring Inversion | 1,3,5-Trimethyl-1,3,5-triazacyclohexane | ~10-12 | DNMR Spectroscopy |

| Nitrogen Inversion | Acyclic Amines | ~6-8 | DNMR Spectroscopy |

Influence of N-Methoxy Substituents on Ring Dynamics and Nitrogen Inversion

The presence of methoxy (B1213986) groups directly attached to the ring nitrogen atoms introduces several unique features to the conformational dynamics of the molecule. Two primary fluxional processes must be considered: the ring inversion of the triazinane core and the pyramidal inversion at the nitrogen centers. wikipedia.org

Nitrogen inversion is a process where a pyramidal nitrogen atom and its three substituents move through a planar transition state, effectively inverting the stereocenter. wikipedia.org In simple amines, this process is typically very rapid, with a low energy barrier. stackexchange.comwikipedia.org However, the barrier to nitrogen inversion can be significantly influenced by the nature of the substituents. The electronegative oxygen atom of the methoxy group is expected to affect the inversion barrier. Generally, electronegative substituents attached to nitrogen increase the energy barrier to inversion. This is because such substituents increase the p-character of the nitrogen lone pair, making the pyramidal ground state more stable relative to the sp²-hybridized planar transition state.

Stereoelectronic Effects in N-Alkoxy-1,3,5-triazinanes

The conformational preferences in N-alkoxy-1,3,5-triazinanes are heavily influenced by stereoelectronic effects, most notably the anomeric effect. wikipedia.orgrsc.orgscripps.edu The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon in a pyranose ring to occupy the axial position, despite the expected steric preference for the equatorial position. wikipedia.orgrsc.org This phenomenon is not limited to carbohydrates and is a general stereoelectronic principle applicable to any system with the C-Y-C-X fragment, where Y is a heteroatom with lone pairs and X is an electronegative group. wikipedia.org

| Interaction Type | Donor Orbital | Acceptor Orbital | Effect | Favored Conformation |

|---|---|---|---|---|

| Anomeric Effect (Hyperconjugation) | Nitrogen lone pair (n) | N-O antibonding orbital (σ*) | Stabilization through electron delocalization | Axial orientation of the methoxy group |

| Dipole Minimization | N-C and N-O bond dipoles | N/A | Minimization of dipole-dipole repulsion | Axial orientation of the methoxy group |

Another contributing factor is the minimization of dipole moments. wikipedia.org In an equatorial conformation, the dipoles of the N-O bond and the ring C-N bonds may be partially aligned, leading to repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower net dipole moment and a more stable electrostatic state. wikipedia.org Both hyperconjugation and dipole minimization contribute to the preference for the axial orientation of the N-methoxy substituents. wikipedia.orgrsc.org

Theoretical and Computational Chemistry Studies on 1,3,5 Trimethoxy 1,3,5 Triazinane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of 1,3,5-trimethoxy-1,3,5-triazinane.

The fundamental structure is the hexahydro-1,3,5-triazine ring, a saturated heterocycle analogous to cyclohexane (B81311) but with alternating carbon and nitrogen atoms. wikipedia.org This ring predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of three methoxy (B1213986) groups on the nitrogen atoms creates several possible conformational isomers, depending on the axial (a) or equatorial (e) orientation of each substituent.

Table 1: Predicted Geometric Parameters for the Chair Conformation of this compound

Disclaimer: The following data is a hypothetical representation based on known values for similar saturated heterocycles and is intended for illustrative purposes, as specific computational data for this compound is not available in the cited literature.

| Parameter | Predicted Value (Axial Methoxy) | Predicted Value (Equatorial Methoxy) |

| C-N Bond Length | ~1.47 Å | ~1.46 Å |

| N-O Bond Length | ~1.44 Å | ~1.43 Å |

| O-C (methyl) Bond Length | ~1.42 Å | ~1.42 Å |

| C-N-C Bond Angle | ~111° | ~112° |

| N-C-N Bond Angle | ~110° | ~111° |

| C-N-O Bond Angle | ~108° | ~110° |

The 1,3,5-triazinane (B94176) ring can undergo ring inversion, interconverting between two chair conformations. rsc.org With three substituents, multiple conformational isomers are possible, including the all-equatorial (eee), di-equatorial-axial (eea), equatorial-di-axial (eaa), and all-axial (aaa) forms.

The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects. Sterically, equatorial positions are generally favored for bulky groups to avoid 1,3-diaxial interactions. However, N-alkoxy substituted heterocycles are subject to the anomeric effect. wikipedia.org The anomeric effect is a stereoelectronic phenomenon that describes the tendency for an electronegative substituent on a carbon adjacent to a heteroatom to prefer the axial orientation. wikipedia.orgnih.gov This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (in this case, nitrogen) and the antibonding (σ*) orbital of the exocyclic C-X bond (here, the N-O bond).

In this compound, the nitrogen lone pairs and the polar N-O bonds create a complex interplay of these effects. The anomeric effect would favor an axial orientation for the methoxy groups. Therefore, unlike in 1,3,5-trimethyl-1,3,5-triazinane where the tri-equatorial conformer is most stable due to sterics, the tri-axial (aaa) conformer of the trimethoxy derivative could be significantly stabilized. DFT calculations are essential to quantify the energetic balance between destabilizing steric repulsions and stabilizing anomeric effects.

Table 2: Predicted Relative Ground-State Energies for Conformers of this compound

Disclaimer: The following data is a hypothetical representation based on the principles of stereoelectronic effects and is intended for illustrative purposes, as specific computational data for this compound is not available in the cited literature.

| Conformer | Description | Predicted Relative Energy (kcal/mol) | Primary Stabilizing/Destabilizing Factors |

| I (aaa) | All methoxy groups axial | 0.00 | Maximized anomeric effect, significant 1,3-diaxial steric strain. |

| II (eaa) | One equatorial, two axial | ~1.5 - 3.0 | Reduced anomeric stabilization, reduced steric strain. |

| III (eea) | Two equatorial, one axial | ~3.0 - 5.0 | Minimal anomeric stabilization, further reduced steric strain. |

| IV (eee) | All methoxy groups equatorial | > 5.0 | No anomeric stabilization, minimized steric strain. |

DFT calculations can be used to locate and characterize transition states (TS) on the potential energy surface. For this compound, key processes include ring inversion and rotation around the N-O bonds.

The ring inversion from one chair form to another proceeds through high-energy twist-boat intermediates and boat transition states. The energy barrier for this process in hexahydro-1,3,5-triazines is influenced by the substituents on the nitrogen atoms. rsc.org For the parent 1,3,5-triazinane, these barriers are relatively low. The presence of methoxy groups can alter this barrier. By calculating the energy of the transition state for ring inversion, the activation energy (ΔG‡) can be determined, providing insight into the molecule's conformational flexibility at different temperatures.

Furthermore, rotation around the N-O single bonds also has an energy barrier, which can be calculated. Characterizing the transition states for these rotations helps to build a complete picture of the molecule's dynamic behavior and the accessibility of different rotamers.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors are based on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is approximated as half the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO)/2). Softness is the reciprocal of hardness.

Electronegativity (χ): This describes the ability of a molecule to attract electrons and is calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO)/2).

For this compound, these descriptors would likely vary between the different conformers (aaa, eea, etc.) due to changes in orbital overlap and stereoelectronic interactions. For instance, the conformer with the highest HOMO energy would be predicted to be the most nucleophilic.

Table 3: Predicted Quantum Chemical Descriptors for Conformers of this compound

Disclaimer: The following data is a hypothetical representation based on general trends observed in computational studies of related molecules and is intended for illustrative purposes, as specific computational data for this compound is not available in the cited literature.

| Descriptor | Conformer I (aaa) | Conformer IV (eee) | Significance |

| E_HOMO (eV) | ~ -7.5 | ~ -7.2 | Electron-donating ability |

| E_LUMO (eV) | ~ 1.5 | ~ 1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | ~ 9.0 | ~ 9.0 | Chemical stability, reactivity |

| Hardness (η) | ~ 4.5 | ~ 4.5 | Resistance to deformation |

| Electronegativity (χ) | ~ 3.0 | ~ 2.7 | Electron-attracting tendency |

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While DFT provides a static picture of stable conformers and transition states, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound in a solvent environment over time. MD simulations would be particularly valuable for understanding N-alkoxy derivatives like this one. acs.orgresearchgate.net

An MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water, chloroform) and solving Newton's equations of motion for every atom in the system over numerous time steps. This approach can reveal:

The rates of conformational changes, such as chair-chair ring inversions and N-O bond rotations, in a solution.

The influence of the solvent on conformational equilibria. Polar solvents might stabilize conformers with larger dipole moments.

The specific interactions (e.g., hydrogen bonding) between the solute and solvent molecules.

For this compound, MD simulations could clarify how solvent interactions compete with or reinforce the intrinsic stereoelectronic preferences, such as the anomeric effect, providing a more realistic model of its behavior in a chemical reaction or biological system.

Chemical Reactivity and Mechanistic Investigations of 1,3,5 Trimethoxy 1,3,5 Triazinane

Nucleophilic Substitution Reactions Involving the N-Methoxy Groups

The N-methoxy groups significantly influence the reactivity of the 1,3,5-triazinane (B94176) ring. While direct nucleophilic substitution at the methoxy (B1213986) group is not a commonly reported pathway, these groups act as crucial reactivity control elements. nih.gov The presence of the N-methoxy group enhances the nucleophilicity of the adjacent nitrogen atom compared to ordinary amides, which are typically poor nucleophiles. nih.gov This enhanced nucleophilicity enables direct condensation reactions with electrophiles like aldehydes. nih.gov

Conversely, the N-methoxy group also increases the electrophilicity of adjacent carbonyl groups in related N-methoxyamide systems, promoting nucleophilic addition at that site. nih.gov Another key reaction involving the N-methoxy group is base-induced elimination. In N-methoxy-N-methylamides, treatment with a strong base can lead to an E2 elimination, generating formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net This highlights the reactivity of the protons on the N-methoxy group itself.

The reactivity of the N-O-C unit is foundational. Methoxyamine (CH₃ONH₂) itself can be deprotonated with organolithium reagents to form CH₃ONHLi, which can then be used in reactions as a synthon for the NH₂⁺ cation. wikipedia.org This underlying reactivity provides a basis for understanding how the N-methoxy units on the triazinane ring might interact with strong bases or organometallic reagents.

Generation and Reactivity of α-Aminoalkyl Radicals from Hexahydro-1,3,5-triazinanes

Hexahydro-1,3,5-triazinanes, particularly N-alkylated versions like 1,3,5-trimethyl-1,3,5-triazinane, are efficient precursors for generating α-aminoalkyl radicals. researchgate.net This transformation is typically achieved under visible-light photoredox catalysis. researchgate.net The process involves a single electron oxidation of the amine nitrogen, forming a radical cation. This intermediate then fragments, commonly through deprotonation of an adjacent C-H bond, to yield a synthetically useful α-aminoalkyl radical. anu.edu.au

These triazinane-derived radicals are potent reducing agents. researchgate.net Their high reducing power stems from their ability to convert into highly stabilized amidinium cations upon donating an electron. researchgate.net This reactivity allows them to activate a variety of substrates. For instance, they are effective in halogen-atom transfer (XAT) reactions, promoting the homolytic activation of carbon-halogen bonds in alkyl and aryl halides that are otherwise difficult to reduce. nih.govmdpi.com Their reactivity profile in XAT mirrors that of classical tin radicals, making them a more convenient and less hazardous alternative. nih.gov

The generated α-aminoalkyl radicals can participate in a range of synthetic transformations, including:

Hydrofluoroalkylation: Activating fluorinated alkyl chlorides for addition to alkenes. researchgate.net

Dehalogenation and Deuteration: Abstracting iodine and bromine atoms from alkyl halides. nih.gov

Carbon-Carbon Bond Formation: Engaging alkyl and aryl halides in cross-electrophile couplings and Heck-type olefinations. nih.gov

Pathways of Bond Cleavage and Rearrangement

Homolytic and Heterolytic Dissociation Pathways

The bonds within the 1,3,5-trimethoxy-1,3,5-triazinane structure can undergo both homolytic (radical) and heterolytic (ionic) cleavage, influenced by factors like heat, light, or chemical reagents.

Homolytic Cleavage: The N-O bond in alkoxyamines is susceptible to homolytic cleavage. Studies on various alkoxyamines show a competition between N-O and O-C bond homolysis. researchgate.netanu.edu.auanu.edu.au The relative ease of cleavage is dictated by the structure of the aminyl and alkyl fragments, with acyclic alkoxyamines often showing lower free energies for N-O homolysis. researchgate.netanu.edu.au Oxidation can also trigger the homolytic cleavage of the C-ON bond in alkoxyamines at room temperature, yielding nitroxide and carbon-centered radicals. rsc.orgrsc.org Thermal decomposition of related triazine heterocycles is also known to proceed via radical mechanisms, involving the symmetric cleavage of C-N and C-C bonds. nih.gov

Heterolytic Cleavage and Rearrangement: 1,3,5-Triazinanes can undergo controlled heterolytic cleavage. For example, heating 1,3,5-triaryl-1,3,5-triazinanes can generate aryl imine motifs. acs.org The course of this cleavage can be significantly influenced by the presence of a Lewis acid. acs.org In the absence of a Lewis acid, the reaction between indoles and a 1,3,5-triazinane yields a C-3 aminomethylated indole. However, when a Lewis acid is introduced, the initially formed aminomethylated product undergoes a Hofmann-Martius-type rearrangement, demonstrating a sophisticated pathway of bond cleavage followed by rearrangement. acs.org The use of Lewis acids or strong protic acids can catalyze the ring-opening reactions of 1,3,5-triazines. researchgate.net

Table 1: Comparison of Cleavage Pathways for Triazinanes and Related Alkoxyamines

| Trigger | Cleavage Type | Bonds Cleaved | Key Intermediates/Products | References |

| Photocatalysis | Homolytic | C-H (alpha to N) | α-Aminoalkyl radicals | researchgate.net, anu.edu.au |

| Heat | Heterolytic | Ring C-N | Aryl imines | acs.org |

| Heat | Homolytic | Ring C-N, C-C | Various radical fragments | nih.gov |

| Oxidation | Homolytic/Mesolytic | C-ON | Nitroxides, carbocations | rsc.org, rsc.org |

| Lewis Acid | Heterolytic | Ring C-N | Imines, rearranged anilines | acs.org, researchgate.net |

Oxidative Cleavage Mechanisms

The hexahydro-1,3,5-triazinane ring is susceptible to oxidative cleavage. N-Alkyl-2,4-dioxohexahydro-1,3,5-triazines readily react with molecular oxygen to form hydroperoxides, which can lead to further oxidation products like cyanuric acid derivatives. researchgate.net This indicates that the methylene (B1212753) bridges within the ring are prone to oxidation.

The biodegradation of the related compound RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) provides a well-studied model for the environmental degradation pathways that could affect this compound. Microbial degradation of RDX can proceed through both aerobic and anaerobic pathways, often initiated by the reduction of the nitro groups, which destabilizes the ring and leads to its cleavage. nih.govmdpi.com Key steps in these pathways include initial reduction to nitroso-derivatives, followed by denitration and eventual ring fission to produce smaller molecules like formaldehyde, methanol, and nitrous oxide. nih.govmdpi.com Some organisms are known to degrade RDX by first cleaving the ring to form linear intermediates such as 4-nitro-2,4-diazabutanal. asm.orgnih.gov These oxidative and reductive enzymatic processes highlight the triazinane ring's vulnerability to biological and chemical oxidation, which ultimately leads to its decomposition.

Reaction with Electrophiles and Activated Substrates

The reactivity of 1,3,5-triazinanes towards electrophiles is complex. The triazinane ring can itself be considered an electrophilic species or a precursor to one. The thermal or acid-catalyzed cleavage of 1,3,5-triazinanes generates imine intermediates which are electrophilic. acs.org These imines readily react with nucleophiles. For example, the reaction with electron-rich aromatic compounds like indoles results in C-3 aminomethylation, where the imine generated from the triazinane acts as the electrophile. acs.org

Furthermore, the parent aromatic 1,3,5-triazine (B166579) ring system is electron-deficient and reacts with nucleophiles. thieme-connect.de Chloro-substituted triazines are potent electrophiles that react with electron-rich heterocycles like pyrroles and indoles. thieme-connect.de While the saturated this compound does not have the aromatic character, the general electrophilic nature of the triazine core is a recurring theme.

Conversely, as noted previously, the N-methoxy groups enhance the nucleophilicity of the ring nitrogens. nih.gov This suggests that under certain conditions, the nitrogen atoms of this compound could act as nucleophiles, attacking strong electrophiles. This dual reactivity—acting as a source of electrophilic imines while possessing nucleophilic nitrogens—makes its reaction profile highly dependent on the specific reagents and conditions employed.

Hydrolysis Mechanisms of N-Alkoxy-1,3,5-triazinanes

The hydrolysis of hexahydro-1,3,5-triazinanes is a critical degradation pathway, particularly in aqueous environments. Studies on analogous compounds provide significant insight into the likely mechanism for this compound.

The hydrolysis rate is strongly dependent on pH. Research on 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine demonstrated that the reaction is acid-catalyzed, with the rate increasing significantly in the presence of H⁺ ions. researchgate.net The proposed mechanism involves the reversible decomposition of the triazinane ring into its constituent aldehyde (formaldehyde) and amine (in this case, ethanolamine). This equilibrium is shifted by the protonation of the amine, which prevents it from re-condensing.

A detailed computational study of the alkaline hydrolysis of RDX (1,3,5-trinitro-1,3,5-triazinane) also shows a multi-step process. rsc.orgresearchgate.net The mechanism involves:

Initial Deprotonation: A hydroxide (B78521) ion abstracts a proton from a methylene group.

Elimination: The resulting anion eliminates a substituent from a nitrogen atom (e.g., a nitrite (B80452) ion).

Ring Cleavage: The intermediate undergoes ring opening, often facilitated by another nucleophilic attack by hydroxide.

Further Transformation: The linear intermediates decompose through a series of C-N bond ruptures, hydroxide attacks, and proton transfers into smaller, stable end products like formaldehyde, formate, and ammonia (B1221849). thieme-connect.dersc.org

Applications in Advanced Chemical Transformations and Materials Science

1,3,5-Trimethoxy-1,3,5-triazinane as a Reagent in Organic Synthesis

There is no specific information in the available literature on the use of this compound as a reagent in organic synthesis. The applications described in the literature pertain to other derivatives of 1,3,5-triazinane (B94176).

While the general class of 1,3,5-triazinanes serves as versatile building blocks for constructing a variety of nitrogen-containing heterocycles, no studies specifically report the use of this compound for this purpose. Research in this area tends to focus on other substituted triazinanes, such as those with alkyl or aryl groups.

No literature was found that describes the role of this compound as a precursor for specific synthetic intermediates.

Potential as a Component in Polymer Chemistry and Materials Development

The potential of this compound in polymer chemistry and materials development has not been documented in the available research.

There are no studies indicating that this compound has been incorporated into polymeric architectures, either as a crosslinker precursor or a monomer. For context, other triazine derivatives, such as 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, have been utilized as crosslinking agents in polymer synthesis. sigmaaldrich.com

No research is available that details the role of this compound in the synthesis of advanced functional materials. The development of functional materials based on the 1,3,5-triazine (B166579) scaffold typically involves other derivatives, which are explored for applications in photo- and electroluminescent materials.

Emerging Research Directions and Future Perspectives for 1,3,5 Trimethoxy 1,3,5 Triazinane

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 1,3,5-triazine (B166579) derivatives has traditionally relied on methods like the trimerization of nitriles or the Pinner triazine synthesis. wikipedia.org For substituted triazines, sequential nucleophilic aromatic substitution (SNAr) reactions on cyanuric chloride are common, with temperature control being a key factor in determining the substitution pattern. csic.esnih.gov However, the development of more efficient and selective synthetic routes for compounds like 1,3,5-Trimethoxy-1,3,5-triazinane is a key area of future research.

Current research on related triazine compounds focuses on green synthetic protocols, employing microwave-assisted and ultrasound-assisted methods to improve yields and reduce environmental impact. mdpi.com For instance, the synthesis of certain morpholine-functionalized triazine derivatives has been optimized using sodium carbonate and a phase transfer catalyst (TBAB) in DMF under microwave conditions. mdpi.com Future research on this compound will likely explore similar strategies to enhance synthetic efficiency. The goal is to develop methods that are not only high-yielding but also offer precise control over the stereochemistry and substitution pattern, which is crucial for tailoring the properties of the final compound.

| Synthetic Approach | Key Features | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. mdpi.com | Development of a fast and efficient one-pot synthesis from simple precursors. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, use of aqueous media, reduced solvent use. mdpi.com | Greener and more sustainable production of the target compound and its derivatives. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. | Continuous and automated synthesis with high purity and reproducibility. |

Exploration of Under-Investigated Reaction Pathways and Mechanistic Studies

The reactivity of the 1,3,5-triazinane (B94176) core, particularly with N-alkoxy substituents, is an area ripe for investigation. While the decomposition mechanisms of related compounds like 1,3,5-trinitro-1,3,5-triazinane (RDX) have been studied, revealing a complex array of products, similar in-depth studies on this compound are lacking. nih.gov Understanding the reaction pathways is fundamental to unlocking its full potential in synthetic chemistry.

Advanced Computational Modeling for Predicting Reactivity and Designing Derivatives

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Molecular docking studies have already been successfully employed to predict the binding modes of other 1,3,5-triazine derivatives with biological targets, such as adenosine (B11128) receptors. nih.gov Similar in silico approaches can be used to predict the reactivity of this compound and to design novel derivatives with specific electronic, steric, and bioactive properties.

Advanced computational models can help in:

Predicting Reaction Outcomes: Simulating reaction mechanisms to predict the feasibility and selectivity of new synthetic routes.

Designing Novel Derivatives: Virtually screening a library of potential derivatives to identify candidates with desired properties for specific applications, such as in pharmaceuticals or materials science. derpharmachemica.com

Understanding Structure-Property Relationships: Correlating the molecular structure of derivatives with their observed chemical and physical properties to guide further experimental work.

Integration into Supramolecular Assemblies and Smart Materials

The unique structure of 1,3,5-triazine derivatives makes them attractive building blocks for the construction of supramolecular assemblies. nih.gov The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, while substituents can be tailored to introduce other non-covalent interactions. While the direct integration of this compound into such assemblies has not been extensively reported, the potential exists, particularly for its N-alkoxy derivatives.

Furthermore, the concept of "smart" materials, which can respond to external stimuli, is a promising area of application. rsc.org The reversible nature of some chemical processes involving triazine-based structures suggests that derivatives of this compound could be designed to exhibit stimuli-responsive behavior, making them candidates for use in sensors, drug delivery systems, and self-healing materials. The future in this direction will depend on a deeper understanding of the fundamental chemistry of these N-alkoxy triazinanes.

Q & A

Q. What are the recommended methodologies for synthesizing 1,3,5-triazinane derivatives, and how can reaction yields be optimized?

- Methodological Answer :

- Catalyst Selection : Copper-ferrite nanoparticles (e.g., CuFe₂O₄) are effective catalysts for synthesizing triazinane derivatives, achieving yields of 78–82% under mild conditions .

- Reaction Optimization : Use stepwise condensation reactions with stoichiometric control. For example, reacting trichlorotriazine with phenol derivatives at -35°C for 7 hours in the presence of DIPEA (N,N-diisopropylethylamine) minimizes side reactions .

- Purification : Recrystallization from DMSO or ethanol improves purity, as evidenced by sharp melting points (e.g., 236–240°C for nitrophenyl-substituted derivatives) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 1,3,5-triazinane derivatives?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign aliphatic protons (e.g., triazinane CH₂-N signals at δ 4.71 ppm in DMSO-d₆) and aromatic substituents (e.g., 4-nitrophenyl protons at δ 8.04 ppm) .

- IR Spectroscopy : Identify key functional groups, such as NO₂ stretching (1529–1319 cm⁻¹) and aromatic C=C (1599 cm⁻¹) .

- Mass Spectrometry : Use EI-MS to confirm molecular ion peaks (e.g., m/z 450 for C₂₁H₁₈N₆O₆) and fragmentation patterns .

Q. What experimental protocols ensure the stability of 1,3,5-triazinane derivatives under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., 156°C for acryloyl derivatives) .

- Storage : Store derivatives in anhydrous, oxygen-free environments to prevent hydrolysis or oxidation, as triazinanes with electron-withdrawing groups (e.g., NO₂) are particularly sensitive .

Advanced Research Questions

Q. How can computational models (DFT, molecular docking) predict the reactivity and bioactivity of 1,3,5-triazinane derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and radical stabilization energies, critical for photocatalytic applications .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., HIV-1 protease), focusing on hydrogen bonding and hydrophobic interactions with triazinane cores .

Q. What mechanistic insights explain the role of 1,3,5-triazinane in radical-mediated reactions?

- Methodological Answer :

- Photocatalysis : Under blue light, 1,3,5-trimethyltriazinane generates α-aminoalkyl radicals via N–C bond cleavage, enabling C–Cl bond activation in fluorinated alkyl chlorides. Anti-periplanar alignment of the radical orbital with nitrogen lone pairs enhances efficiency .

- Kinetic Studies : Use pulse radiolysis to measure rate constants for reactions with hydrated electrons (e.g., k = 1.2 × 10¹⁰ M⁻¹s⁻¹ for TMT), correlating with substituent electronic effects .

Q. How can thermal decomposition pathways of 1,3,5-triazinane derivatives be analyzed experimentally?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min in nitrogen to identify decomposition stages (e.g., nitro group loss at 200–250°C) .

- Mechanistic Probes : Combine DSC with gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., CO₂, NOₓ) and propose degradation mechanisms .

Q. What strategies improve the catalytic efficiency of triazinane derivatives in organic synthesis?

- Methodological Answer :

- Nanoparticle Support : Immobilize triazinane catalysts on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) for easy recovery and reuse, maintaining >90% activity after 5 cycles .

- Solvent Optimization : Use ethanol or acetonitrile to enhance reaction rates in hydrofluoroalkylation, leveraging the polar aprotic environment for radical stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.